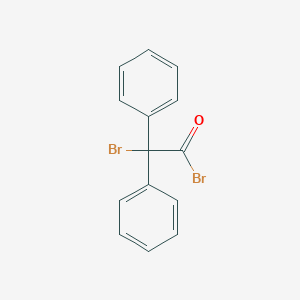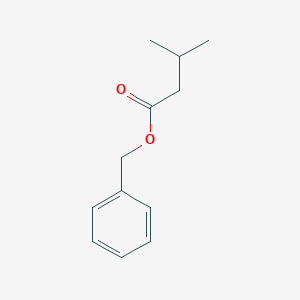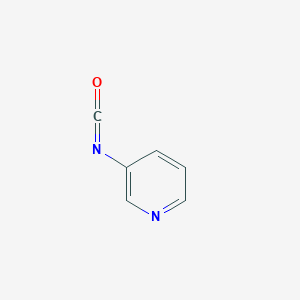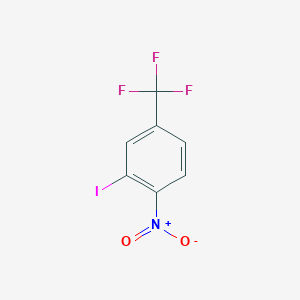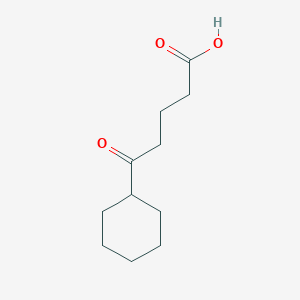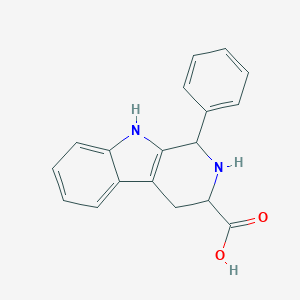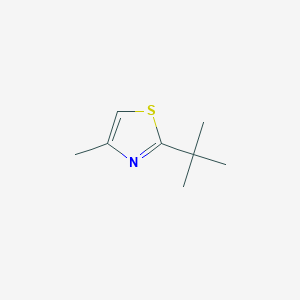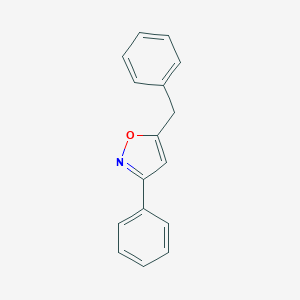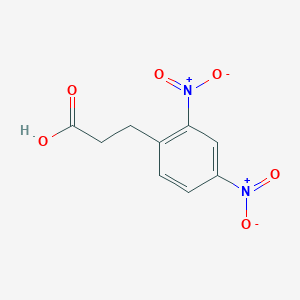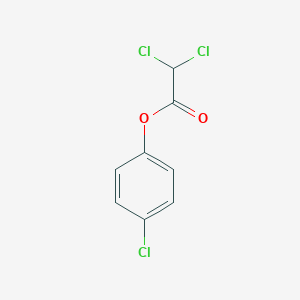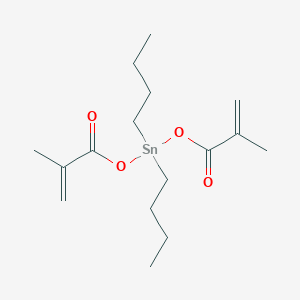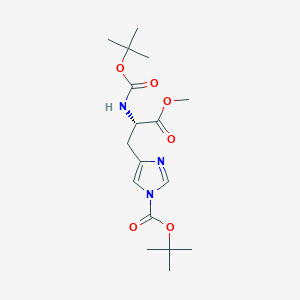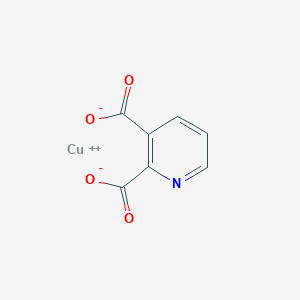
copper;pyridine-2,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
copper;pyridine-2,3-dicarboxylate is a coordination compound formed by the interaction of 2,3-pyridinedicarboxylic acid and copper ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2,3-pyridinedicarboxylic acid, copper(2+) salt (1:1) typically involves the reaction of 2,3-pyridinedicarboxylic acid with a copper(II) salt, such as copper(II) nitrate or copper(II) acetate, in an aqueous solution. The reaction is usually carried out under controlled conditions, including specific pH and temperature, to ensure the formation of the desired coordination compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
copper;pyridine-2,3-dicarboxylate can undergo various chemical reactions, including:
Substitution: The compound can undergo ligand exchange reactions, where the 2,3-pyridinedicarboxylic acid ligand can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride). The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield copper(III) complexes, while substitution reactions may result in the formation of new coordination compounds with different ligands .
Wissenschaftliche Forschungsanwendungen
copper;pyridine-2,3-dicarboxylate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2,3-pyridinedicarboxylic acid, copper(2+) salt (1:1) involves the interaction of the copper ion with various molecular targets. The copper ion can participate in redox reactions, influencing the oxidation state of other molecules. Additionally, the coordination of the 2,3-pyridinedicarboxylic acid ligand to the copper ion can stabilize the compound and facilitate its interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Pyrazinedicarboxylic acid, copper(2+) salt: Similar in structure but with a pyrazine ring instead of a pyridine ring.
2,6-Pyridinedicarboxylic acid, copper(2+) salt: Differing in the position of the carboxylic acid groups on the pyridine ring.
Uniqueness
copper;pyridine-2,3-dicarboxylate is unique due to its specific coordination geometry and the electronic properties imparted by the 2,3-pyridinedicarboxylic acid ligand. These properties make it particularly useful in catalytic and material science applications .
Eigenschaften
CAS-Nummer |
18970-62-2 |
|---|---|
Molekularformel |
C7H3CuNO4 |
Molekulargewicht |
228.65 g/mol |
IUPAC-Name |
copper;pyridine-2,3-dicarboxylate |
InChI |
InChI=1S/C7H5NO4.Cu/c9-6(10)4-2-1-3-8-5(4)7(11)12;/h1-3H,(H,9,10)(H,11,12);/q;+2/p-2 |
InChI-Schlüssel |
AFQKCNCLMQXSQB-UHFFFAOYSA-L |
SMILES |
C1=CC(=C(N=C1)C(=O)[O-])C(=O)[O-].[Cu+2] |
Kanonische SMILES |
C1=CC(=C(N=C1)C(=O)[O-])C(=O)[O-].[Cu+2] |
Key on ui other cas no. |
18970-62-2 |
Verwandte CAS-Nummern |
89-00-9 (Parent) |
Synonyme |
2,3-Pyridinedicarboxylic acid copper(II) salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


